(S)-3-(Allylthio)-2-aminopropanoic acid
Overview
Description
“(S)-3-(Allylthio)-2-aminopropanoic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and an allylthio group (-S-CH2-CH=CH2). The “S” in its name indicates the configuration of the chiral carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, carboxylic acid, and allylthio groups would significantly influence its structure .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation, while the carboxylic acid group could be involved in esterification or amide formation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amino and carboxylic acid groups could make it soluble in polar solvents .Scientific Research Applications
Isolation from Natural Sources
(S)-3-(Allylthio)-2-aminopropanoic acid has been isolated from natural sources such as garlic and pineapple. For instance, a study identified a compound from garlic that showed antibacterial activity against Staphylococcus aureus antibiotic-resistant strains (Zhou et al., 2014). Another study isolated two sulfur-containing compounds from pineapple, which showed potential as skin whitening agents in cosmetic applications due to their inhibitory activities against tyrosinase (Zheng et al., 2010).
Synthesis and Applications in Biochemistry
The synthesis of 3-aminopropanoic acid derivatives, including (S)-3-(Allylthio)-2-aminopropanoic acid, has been a subject of research due to its potential applications. A study described the enantioselective synthesis of these derivatives for potential use as analogues of aromatic amino acids (Arvanitis et al., 1998). Another study discussed the genetic incorporation of a fluorescent amino acid into proteins in yeast, which can serve as a probe for local structural changes in proteins (Lee et al., 2009).
Therapeutic and Medicinal Research
(S)-3-(Allylthio)-2-aminopropanoic acid has been investigated for its potential therapeutic and medicinal applications. For example, a study synthesized new compounds including 3-allylthio-6-aminopyridazines, which showed antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents (Won et al., 2010).
Other Biochemical Studies
Additional studies have explored the thermodynamic properties of amino acids like 2-aminopropanoic acid in aqueous solutions, providing insights into protein stabilization mechanisms (Pal & Chauhan, 2011). Another research focused on the reactions of allyl isothiocyanate with amino acids, contributing to our understanding of chemical reactions in biological systems (Cejpek et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Allylthio)-2-aminopropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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